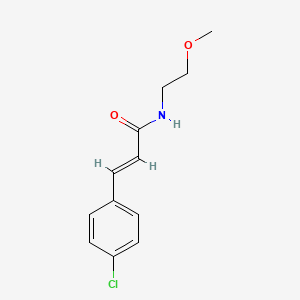![molecular formula C18H18ClIN2O B5148679 N-[3-chloro-4-(1-piperidinyl)phenyl]-3-iodobenzamide](/img/structure/B5148679.png)
N-[3-chloro-4-(1-piperidinyl)phenyl]-3-iodobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-chloro-4-(1-piperidinyl)phenyl]-3-iodobenzamide, commonly known as [123I]CNS-1261, is a radioligand used in single-photon emission computed tomography (SPECT) imaging for the visualization of the sigma-1 receptor (Sig-1R) in the brain. The Sig-1R is a transmembrane protein that is involved in various physiological processes, including neuroprotection, neurotransmitter release, and intracellular calcium signaling. The use of [123I]CNS-1261 in SPECT imaging allows for the non-invasive assessment of Sig-1R distribution and density in the living brain, which has important implications for the diagnosis and treatment of various neurological and psychiatric disorders.
作用機序
The exact mechanism of action of [123I]CNS-1261 is not fully understood, but it is believed to bind to the Sig-1R with high affinity and specificity. The Sig-1R is thought to modulate various cellular processes by interacting with other proteins, including ion channels, G protein-coupled receptors, and enzymes. The use of [123I]CNS-1261 in N-[3-chloro-4-(1-piperidinyl)phenyl]-3-iodobenzamide imaging allows for the non-invasive visualization of Sig-1R distribution and density in the living brain, which has important implications for understanding the role of Sig-1R in various physiological and pathological processes.
Biochemical and Physiological Effects:
The use of [123I]CNS-1261 in this compound imaging has not been shown to have any significant biochemical or physiological effects. The radiotracer is administered in low doses and has a short half-life, which minimizes the potential for adverse effects.
実験室実験の利点と制限
The use of [123I]CNS-1261 in lab experiments has several advantages, including its high affinity and specificity for the Sig-1R, its non-invasive nature, and its ability to provide quantitative information on Sig-1R distribution and density in vivo. However, the use of [123I]CNS-1261 also has some limitations, including its relatively short half-life, which limits the duration of imaging studies, and its dependence on N-[3-chloro-4-(1-piperidinyl)phenyl]-3-iodobenzamide imaging, which may not provide the same level of spatial resolution as other imaging modalities such as positron emission tomography (PET).
将来の方向性
There are several potential future directions for the use of [123I]CNS-1261 in scientific research. One area of interest is the development of novel therapeutic agents that target the Sig-1R for the treatment of neurological and psychiatric disorders. The use of [123I]CNS-1261 in preclinical studies can help to identify potential targets for these agents and evaluate their efficacy in animal models. Another area of interest is the use of [123I]CNS-1261 in longitudinal studies to track changes in Sig-1R density over time in response to various interventions, such as pharmacological treatments or behavioral interventions. This can provide important information on the role of Sig-1R in disease progression and treatment response. Finally, the development of new imaging techniques that can improve the spatial resolution of N-[3-chloro-4-(1-piperidinyl)phenyl]-3-iodobenzamide imaging may further enhance the utility of [123I]CNS-1261 in scientific research.
合成法
The synthesis of [123I]CNS-1261 involves the reaction of the precursor compound N-[3-chloro-4-(1-piperidinyl)phenyl]-3-(tributylstannyl)benzamide with iodine-123 (123I) in the presence of a reducing agent such as sodium thiosulfate. The resulting product is then purified using high-performance liquid chromatography (HPLC) to obtain [123I]CNS-1261 in high radiochemical purity and specific activity.
科学的研究の応用
The use of [123I]CNS-1261 in N-[3-chloro-4-(1-piperidinyl)phenyl]-3-iodobenzamide imaging has been studied extensively in both preclinical and clinical settings. In preclinical studies, [123I]CNS-1261 has been used to investigate the distribution and density of Sig-1R in various animal models of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. These studies have provided important insights into the role of Sig-1R in the pathophysiology of these disorders and have identified potential targets for therapeutic intervention.
In clinical studies, [123I]CNS-1261 has been used to assess Sig-1R distribution and density in patients with various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. These studies have demonstrated alterations in Sig-1R density in specific brain regions in these disorders, highlighting the potential utility of [123I]CNS-1261 as a diagnostic and prognostic tool.
特性
IUPAC Name |
N-(3-chloro-4-piperidin-1-ylphenyl)-3-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClIN2O/c19-16-12-15(7-8-17(16)22-9-2-1-3-10-22)21-18(23)13-5-4-6-14(20)11-13/h4-8,11-12H,1-3,9-10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRJOZWRFGOTHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClIN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-{[(2,4-dimethoxyphenyl)amino]methylene}-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5148600.png)
![5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5148603.png)

![N-(2-ethoxyphenyl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5148618.png)
![N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5148619.png)

![ethyl 4-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5148632.png)
![N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~-phenylglycinamide](/img/structure/B5148646.png)
![N-{1-[1-(3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5148661.png)

![ethyl (5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5148675.png)
![isobutyl 4-[(3,4,5-triethoxybenzoyl)amino]benzoate](/img/structure/B5148689.png)


